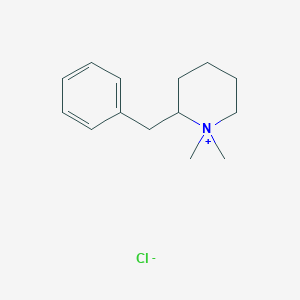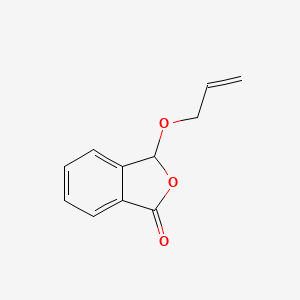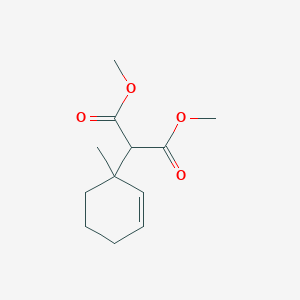
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorine atom and three methyl groups, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the chlorination of 1,3-dihydro-1,3,5-trimethyl-2H-indol-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: Reduction can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino or 3-thio derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
科学的研究の応用
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- involves its interaction with specific molecular targets. The chlorine atom and methyl groups can influence its binding affinity to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
2H-Indol-2-one: The parent compound without the chlorine and methyl substitutions.
3-Chloro-2H-indol-2-one: Similar structure but lacks the additional methyl groups.
1,3-Dihydro-1,3,5-trimethyl-2H-indol-2-one: Lacks the chlorine atom.
Uniqueness
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- is unique due to the presence of both chlorine and multiple methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
CAS番号 |
61110-67-6 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
3-chloro-1,3,5-trimethylindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-5-9-8(6-7)11(2,12)10(14)13(9)3/h4-6H,1-3H3 |
InChIキー |
LLYAIRNCNRVFDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


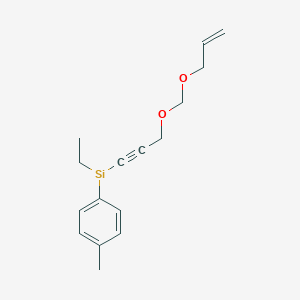
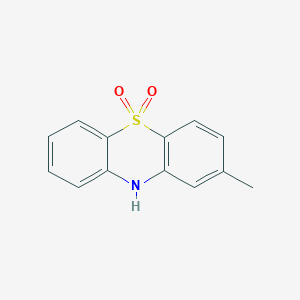
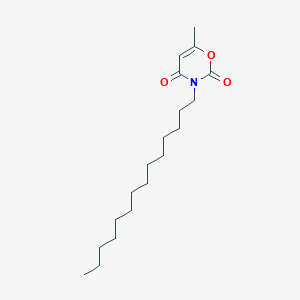


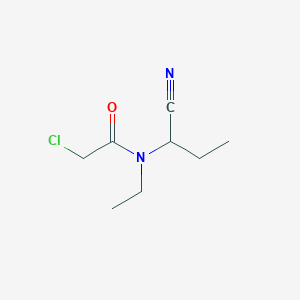

![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
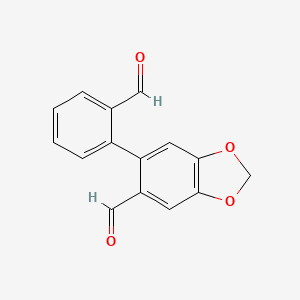
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
